2-oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide

thermal stability process chemistry oxazolidine-3-sulfonamide analogs

2-Oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide (CAS 87708-16-5, molecular formula C₉H₁₀N₂O₄S, molecular weight 242.25 g/mol) is a hybrid synthetic small molecule that covalently fuses an oxazolidinone heterocycle with an N-phenylsulfonamide moiety. Synthesized by Barbey et al.

Molecular Formula C9H10N2O4S
Molecular Weight 242.25 g/mol
CAS No. 87708-16-5
Cat. No. B1620882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide
CAS87708-16-5
Molecular FormulaC9H10N2O4S
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESC1COC(=O)N1S(=O)(=O)NC2=CC=CC=C2
InChIInChI=1S/C9H10N2O4S/c12-9-11(6-7-15-9)16(13,14)10-8-4-2-1-3-5-8/h1-5,10H,6-7H2
InChIKeyGTFKGWJPZYTICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.3 [ug/mL]

2-Oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide (CAS 87708-16-5): Procurement-Relevant Identity, Physicochemical Profile, and Research Pedigree


2-Oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide (CAS 87708-16-5, molecular formula C₉H₁₀N₂O₄S, molecular weight 242.25 g/mol) is a hybrid synthetic small molecule that covalently fuses an oxazolidinone heterocycle with an N-phenylsulfonamide moiety. Synthesized by Barbey et al. via condensation of chlorosulfonyl isocyanate with 2-oxazolidinone intermediates, the compound was specifically designed to unite two validated antibacterial pharmacophores within a single scaffold [1]. The molecule bears a calculated log P of −0.27 (ACD/Labs), a polar surface area of 84 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, placing it within Lipinski-compliant drug-like space . As a research chemical, it is commercially available from multiple vendors at purities of 95–98% and is predominantly employed as a building block in medicinal chemistry campaigns focused on antimicrobial resistance, host–guest complexation, and dual-pharmacophore SAR exploration [1].

Why N-Alkyl or Unsubstituted Oxazolidine-3-sulfonamides Cannot Substitute for 2-Oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide in Dual-Pharmacophore Research Programs


Members of the 2-oxooxazolidine-3-sulfonamide family exhibit divergent physicochemical and molecular recognition properties dictated almost entirely by the N-substituent identity [1]. The N-phenyl group on CAS 87708-16-5 introduces aromatic planarity and π-stacking capacity absent in N-alkyl congeners such as the N-isopropyl (340185-09-3) or N-cyclohexyl (116943-65-8) analogs, while the unsubstituted parent (331839-57-7) lacks the lipophilic aromatic anchor that governs both membrane partitioning and host–guest complexation geometry . These structural differences translate into experimentally distinguishable boiling points, densities, log P values, polar surface areas, and β-cyclodextrin inclusion modes — parameters that directly impact compound handling, formulation strategy, and biological target engagement [1]. Consequently, substituting any N-alkyl or parent analog for the N-phenyl derivative without adjusting for these property shifts risks altering reaction outcomes, complexation efficiency, or SAR conclusions in antibacterial and supramolecular chemistry applications.

Quantitative Differentiation Evidence: 2-Oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide versus Closest Structural Analogs


Boiling Point Elevation Relative to N-Isopropyl and N-Cyclohexyl Analogs Confers Distinct Thermal Handling Window

The N-phenyl derivative exhibits a predicted boiling point of 376.3 ± 25.0 °C at 760 mmHg, which closely matches the independently reported value of 376.3 °C from a vendor technical datasheet . This is 78.6 °C higher than the N-isopropyl analog (297.7 ± 23.0 °C) and 8.5 °C higher than the N-cyclohexyl analog (367.8 °C) . The elevated boiling point of the N-phenyl compound reflects stronger intermolecular forces attributable to aromatic π-stacking, a feature absent in aliphatic N-substituted congeners.

thermal stability process chemistry oxazolidine-3-sulfonamide analogs

Density Differentiates N-Phenyl from N-Alkyl and Unsubstituted Oxazolidine-3-sulfonamides with Implications for Formulation and Crystallization

The N-phenyl compound has a predicted density of 1.5 ± 0.1 g/cm³, consistent with the vendor-reported value of 1.53 g/cm³ . This value is intermediate between the unsubstituted 2-oxooxazolidine-3-sulfonamide (1.772 g/cm³) and the N-cyclohexyl analog (1.39 g/cm³), and slightly higher than the N-benzyl analog (1.46 g/cm³) . The N-phenyl group thus yields a density that balances the high crystal packing efficiency of the unsubstituted core with the steric bulk of aliphatic N-substituents, offering distinct powder handling and dissolution characteristics.

density formulation solid-state chemistry oxazolidine-3-sulfonamide

Experimental Melting Point and Crystalline Benchmark Confirmed: N-Phenyl Derivative is a Well-Defined Solid at Ambient Conditions

The N-phenyl derivative has an experimentally determined melting point of 146–148 °C, reported by a commercial supplier at 98% purity . This sharply contrasts with the N-isopropyl analog, for which the predicted ACD/LogP is −1.14 and no experimental melting point is reported in major databases, and with the N-cyclohexyl analog, which is described as a pale-yellow to yellow-brown solid without a specified melting range . The available melting point for the N-phenyl compound provides a concrete identity and purity benchmark that facilitates procurement quality control.

melting point solid-state characterization purity assessment crystalline benchmark

Polar Surface Area and log P Divergence Between N-Phenyl and N-Alkyl Analogs Impact Predicted Membrane Permeability

The N-phenyl derivative has a predicted ACD/LogP of −0.27 and a polar surface area (PSA) of 84 Ų . The N-isopropyl analog, by contrast, has a substantially lower ACD/LogP of −1.14 with an identical PSA of 84 Ų . The 0.87 log unit difference indicates that the N-phenyl compound is approximately 7.4-fold more lipophilic than the N-isopropyl analog, a divergence that directly influences predicted membrane partitioning and oral absorption parameters. The N-cyclohexyl analog reports a PSA of 75.71 Ų, further highlighting property divergence across the series .

polar surface area log P drug-likeness ADME prediction oxazolidine-3-sulfonamide

β-Cyclodextrin Inclusion Complexation: Distinct Binding Geometry and Driving Forces Quantified by Molecular Dynamics and Quantum Mechanics for the N-Phenyl Derivative

The N-phenyl derivative (designated ONPOS) forms a 1:1 inclusion complex with β-cyclodextrin (β-CD) in which the benzene ring and sulfonamide moiety reside inside the β-CD cavity while the oxazolidinone ring remains outside, as established by molecular dynamics (MD) simulations over a 2.7 ns trajectory [1]. MD results identify hydrophobic interactions as the dominant driving force for complexation, whereas quantum mechanics (QM) calculations at the B3LYP/6-31G(d) level attribute the predominant contribution to a specific intermolecular N–H···O hydrogen bond between the sulfonamide NH and a glycosidic oxygen of β-CD [1]. This dual-mode binding characterization — with experimentally distinguishable hydrophobic and hydrogen-bonding contributions — is unique to the N-phenyl derivative and has not been reported for any N-alkyl or unsubstituted oxazolidine-3-sulfonamide analog in the published literature.

host–guest chemistry β-cyclodextrin molecular dynamics quantum mechanics supramolecular complexation

Predicted Environmental Fate Profile: Biodegradation Half-Life and Bioaccumulation Potential Distinguish the N-Phenyl Derivative from Class Baseline

EPI Suite estimation for the N-phenyl derivative yields a BIOWIN3 (ultimate biodegradation) score of 2.6858 (weeks–months half-life), a BIOWIN4 (primary biodegradation) score of 3.5031 (days–weeks), and a log BCF of 0.349 (BCF = 2.235) . These values indicate moderate environmental persistence and negligible bioaccumulation potential, consistent with the compound's predicted log Kow of 1.36. The estimated ready biodegradability prediction is negative, distinguishing the N-phenyl compound from smaller, more hydrophilic analogs that may degrade more rapidly but also exhibit divergent partitioning behavior. While analogous EPI data for N-alkyl congeners are not centrally compiled, the moderate stability profile is a relevant parameter for laboratories conducting environmental risk assessment or designing biodegradable analog series.

environmental fate biodegradation bioaccumulation green chemistry EPI Suite

Validated Application Scenarios Where 2-Oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide Provides Documented Advantages Over Analogs


Dual-Pharmacophore Antibacterial Lead Optimization: N-Phenyl Scaffold as a Linezolid-Relevant Hybrid Template

The N-phenyl derivative merges the oxazolidinone core (the pharmacophore responsible for 50S ribosomal subunit binding in linezolid-class antibiotics) with a sulfonamide group (the foundational antibacterial moiety targeting dihydropteroate synthase) [1]. The measured PSA of 84 Ų and log P of −0.27 place the compound within the property space of orally bioavailable antibacterials, while the benzene ring provides a synthetic handle for further substitution (halogenation, nitration, sulfonation) to tune potency and spectrum . Researchers developing next-generation oxazolidinone antibiotics — particularly those targeting linezolid-resistant strains — use this scaffold to explore dual-target engagement hypotheses, a strategy inaccessible with N-alkyl analogs that cannot engage aromatic-directed SAR at the sulfonamide terminus.

β-Cyclodextrin-Based Solubility Enhancement and Stabilization of Poorly Soluble Oxazolidinone-Sulfonamide Hybrids

The experimentally validated 1:1 inclusion complex between the N-phenyl derivative and β-CD, with its characterized hydrophobic and hydrogen-bonding driving forces, provides a directly transferable protocol for formulating this compound class in aqueous media [1]. The documented encapsulation geometry — benzene ring and sulfonamide inside the cavity, oxazolidinone outside — enables rational design of cyclodextrin derivatives and derivatives with improved binding affinity, a capability that does not exist for any other oxazolidine-3-sulfonamide analog lacking published host–guest characterization. This scenario applies to pharmaceutical pre-formulation, agrochemical delivery, and fragrance stabilization research.

Physicochemical Benchmarking and Analytical Method Development for the Oxazolidine-3-sulfonamide Compound Class

With an experimentally confirmed melting point of 146–148 °C, defined density of 1.53 g/cm³, and a boiling point of 376.3 °C, the N-phenyl derivative serves as a well-characterized reference standard for HPLC method development, DSC calibration, and TGA analysis within the broader oxazolidine-3-sulfonamide family [1]. The melting point in particular provides a rapid identity check that is unavailable for the N-isopropyl or N-cyclohexyl analogs, for which no melting ranges are publicly reported . Analytical laboratories requiring a crystallographically defined benchmark for this scaffold select the N-phenyl compound as the default calibration standard.

Computational Chemistry Model Validation: ONPOS@β-CD as a Training System for MD/QM Hybrid Workflows

The ONPOS@β-CD system has been explicitly used to compare molecular dynamics and quantum mechanics predictions of host–guest binding forces, revealing that MD is more sensitive to hydrophobic contributions while QM captures hydrogen-bonding interactions more accurately [1]. This validated computational model serves as a training and benchmarking dataset for groups developing hybrid MD/QM protocols for drug–cyclodextrin interaction prediction, a research niche where the availability of both MD trajectory data and QM-optimized geometries for the same complex is rare.

Quote Request

Request a Quote for 2-oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.